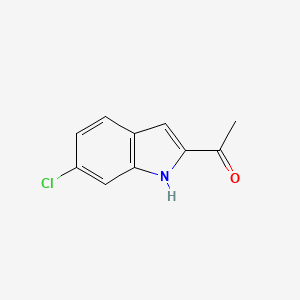

1-(6-chloro-1H-indol-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

1-(6-chloro-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3 |

InChI Key |

JNCLOCKJKCTZEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Chloro 1h Indol 2 Yl Ethanone and Analogues

Direct Synthetic Routes to the 1-(6-chloro-1H-indol-2-yl)ethanone Core Structure

The construction of the this compound scaffold can be achieved through direct acylation of the pre-formed indole (B1671886) ring or by building the indole nucleus itself through cyclization reactions.

Acylation Reactions of Substituted Indoles

Acylation of an indole ring is a common method to introduce a carbonyl group. In the context of this compound, this would involve the acylation of 6-chloroindole (B17816). The reactivity of indoles towards electrophilic substitution, such as acylation, is highest at the C3 position due to the electron density of the pyrrole (B145914) ring. nih.gov However, N-acylation can also occur, and the selectivity often depends on the reaction conditions and the nature of the acylating agent. nih.gov For instance, the use of strong bases can facilitate N-acylation. nih.gov While direct C2-acylation is less common, it can be achieved under specific conditions or with appropriately substituted indole precursors. The use of thioesters as a stable acyl source has been reported for the chemoselective N-acylation of indoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| 3-methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | nih.gov |

| Indole | Thioester | Cs2CO3 | N-acylindole | Moderate to Good | nih.gov |

Cyclization Approaches for the Formation of the Indole Ring System

An alternative to direct functionalization is the construction of the indole ring system with the ethanone (B97240) moiety already incorporated or introduced during the cyclization process. Various named reactions are employed for indole synthesis, including the Fischer, Bartoli, and Larock syntheses. nih.govrsc.org For instance, the Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To synthesize this compound via this route, a (4-chlorophenyl)hydrazine could be reacted with a suitable three-carbon ketone derivative.

Palladium-catalyzed cyclization of 2-alkynylanilines is another significant method for creating 2-substituted indoles. mdpi.commdpi.com This approach offers the advantage of readily accessible starting materials through Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com Transition metal-free cyclization of 2-ethynylanilines in water using a catalytic amount of potassium carbonate has also been reported as a green and efficient method. ccspublishing.org.cn

| Starting Material | Catalyst/Reagent | Product | Key Feature | Reference |

| 2-alkynylaniline derivatives | Transition metals or strong bases | 2-substituted or 2,3-disubstituted indoles | Versatile approach | mdpi.com |

| 2-ethynyl-N-sulfonylanilides | K2CO3 in water | Indoles | Transition metal-free, green solvent | ccspublishing.org.cn |

| 2-(oct-1-yn-1-yl)aniline | Pd(OAc)2, Acetic acid in TPGS-750-M/H2O | 2-Hexyl-1H-indole | Micellar catalysis | mdpi.com |

| 1-(2-alkynylphenyl)ketoxime | (NCCl)3, Pd catalyst | N-substituted indole | Two-step catalytic system | mdpi.com |

Synthesis of Key Precursors and Strategic Intermediate Transformations

The successful synthesis of the target molecule often relies on the efficient preparation of key building blocks, such as halogenated indoles and reagents for introducing the ethanone group.

Preparation of Halogenated Indole Precursors

6-Chloroindole is the primary precursor for direct acylation methods. guidechem.comsigmaaldrich.comnih.gov It is a commercially available white to light yellow crystalline powder. guidechem.com Synthesis of substituted indoles like 6-chloro-5-fluoroindole (B46869) has been achieved through a multi-step process starting from 3-chloro-4-fluoroaniline. google.com This involves reaction with boron trichloride (B1173362) and a Lewis acid, followed by hydrolysis, reduction, and dehydration. google.com

| Precursor | CAS Number | Molecular Formula | Melting Point |

| 6-Chloroindole | 17422-33-2 | C8H6ClN | 87-90 °C |

| 6-Chloro-5-fluoroindole | - | C8H5ClFN | - |

Methodologies for Introducing the Ethanone Moiety

The ethanone group (-C(O)CH3) can be introduced onto the indole nucleus through various acylation methods. Friedel-Crafts acylation is a classic example, typically using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the regioselectivity of this reaction on the indole ring needs to be carefully controlled. As mentioned, acylation often favors the C3 position. To achieve C2-acylation, one might need to block the C3 position or use a directed metalation approach.

An alternative is to utilize a precursor that already contains the acetyl group or a synthon for it. For example, in a cyclization approach, a starting material bearing an acetyl group can be strategically employed to form the final product.

Catalytic Strategies Employed in the Synthesis of Indole-Ethanone Derivatives

Catalysis is integral to modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. In the synthesis of indole-ethanone derivatives, both metal-based and organocatalysts are utilized.

Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are crucial for constructing the indole scaffold. mdpi.commdpi.comresearchgate.net For instance, palladium-catalyzed cyclization of 2-alkynylanilines is a powerful tool. mdpi.com Copper catalysts are also employed, particularly in dehydrogenation reactions to form indoles from indolines and in cyclization reactions of 2-ethynylanilines. organic-chemistry.org

Lewis acids, such as aluminum trichloride, are used to promote reactions like the Friedel-Crafts acylation and in the synthesis of indole precursors. google.comresearchgate.net Base catalysts, including both inorganic bases like potassium carbonate and organic bases like DBU and DABCO, are effective in promoting cyclization and condensation reactions. ccspublishing.org.cnrsc.org The choice of catalyst can significantly influence the reaction pathway and the final product distribution. nih.govrsc.org For instance, catalyst control in the cyclization of 2-indolylmethanols with azonaphthalene allows for the synthesis of diverse indole-fused scaffolds. nih.govrsc.org

| Reaction Type | Catalyst | Substrates | Key Advantage | Reference |

| Cyclization | Palladium acetate (B1210297) | 1,2-Bis(1H-indol-2-yl)ethane | Forms indolo[2,3-c]carbazole | researchgate.net |

| Cyclization | Catalyst control (unspecified) | 2-indolylmethanols and azonaphthalene | Diversity of indole-fused products | nih.govrsc.org |

| Condensation | DABCO/beta-cyclodextrin | Indoles, aldehydes, active methylene (B1212753) compounds | Sustainable and efficient for 3-substituted indoles | rsc.org |

| Cyclization | K2CO3 | 2-ethynyl-N-sulfonylanilides | Transition metal-free | ccspublishing.org.cn |

| N-allylation | Iridium(I) NHC complex | Indole derivatives | High yields and enantioselectivity | mdpi.com |

| Cyclization | Pd(OAc)2 | 2-alkynylaniline derivatives | Aqueous micellar medium | mdpi.com |

Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic systems like indoles. Palladium, rhodium, and copper catalysts are prominently used for their efficiency in forming C-C and C-N bonds.

One of the most effective methods for synthesizing 2-substituted indoles is the palladium-catalyzed annulation of o-haloanilines with terminal alkynes, a process that can be conducted in a one-pot reaction. This strategy involves a Sonogashira cross-coupling reaction followed by cyclization. For the synthesis of a 6-chloro-2-acetylindole derivative, a potential route would involve the coupling of a 2-halo-4-chloroaniline with an appropriate acetylenic partner, followed by cyclization.

Rhodium(III)-catalyzed reactions have also emerged as a robust method for indole synthesis. For instance, the cyclization of N-nitrosoanilines with alkynes, enabled by a Rh(III) catalyst, provides a direct route to various indole structures. organic-chemistry.org Furthermore, rhodium catalysis can be employed for the direct C2-functionalization of pre-formed indole rings with reagents like allylic acetates. nih.gov

In a notable example of C-H functionalization, a palladium(II)-catalyzed reaction of 3-acetylindole (B1664109) with iodoarenes under specific optimized conditions led to a domino C4-arylation followed by a 1,2-acyl migration, ultimately yielding a 2-acetyl-4-aryl-3-methylindole. nih.gov This highlights the potential of transition metal catalysis to effect complex rearrangements and functionalizations on the indole core.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | o-Haloaniline, Phenylacetylene | 2-Phenylindole | frontiersin.org |

| [Cp*RhCl₂]₂ | 2-Arylindole, Alkyne | Indolo[2,1-a]isoquinoline | acs.org |

| Pd(OAc)₂ / AgOAc | 3-Acetylindole, Iodobenzene | 2-Acetyl-4-aryl-3-methylindole | nih.gov |

| Gold(I) triflate | 2-(Phenylethynyl)aniline, Cyclohexanone | 2-Phenylindole | researchgate.net |

Organocatalytic and Other Metal-Free Approaches

Metal-free synthetic strategies are increasingly favored due to their reduced cost, lower toxicity, and often milder reaction conditions. These include classical name reactions and modern organocatalytic methods.

The Fischer indole synthesis is a cornerstone of metal-free indole synthesis, involving the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. organic-chemistry.orgnih.gov To synthesize this compound via this method, (4-chlorophenyl)hydrazine would be reacted with methylglyoxal (B44143) or a related 1,2-dicarbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a documentsdelivered.comdocumentsdelivered.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. nih.govresearchgate.net

Organocatalysis provides a powerful metal-free alternative for functionalizing indoles. While direct C2-acylation can be challenging, organocatalytic methods have been developed for N-acylation and the introduction of other functional groups. For instance, N-acylation of indoles can be achieved chemoselectively using thioesters as the acyl source, a reaction that proceeds under mild conditions. nih.gov Organocatalytic Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, facilitated by chiral amine catalysts, allows for the enantioselective introduction of substituents at the C3 position. nih.gov While not a direct route to 2-acylindoles, these methods showcase the power of organocatalysis in indole functionalization.

Other metal-free approaches include the use of hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to facilitate the cyclization of 2-vinylanilines into indoles. organic-chemistry.org Additionally, novel cascade reactions mediated by simple bases like triethylamine (B128534) (TEA) have been developed for the synthesis of complex indolyl pyrroloindolines under metal- and photocatalyst-free conditions. rsc.org

Investigation of Stereoselective Synthesis and Chiral Induction for Related Indole-Ethanone Frameworks

The synthesis of chiral indole derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Research has focused on developing both enantioselective and diastereoselective methods to control the three-dimensional structure of indole-containing molecules.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis has been a particularly fruitful area for the development of such methods for indole derivatives. acs.orgnih.govresearchgate.net

Chiral phosphoric acids and chiral amines are two major classes of organocatalysts used for the asymmetric functionalization of indoles. documentsdelivered.comnih.gov For example, a new imidazolidinone catalyst has been designed for the highly enantioselective Friedel-Crafts alkylation of various indoles, including 6-chloroindole, with α,β-unsaturated aldehydes, achieving enantiomeric excesses (ee) up to 97%. nih.govprinceton.edu These reactions proceed via the formation of a chiral iminium ion, which activates the aldehyde towards nucleophilic attack by the indole.

Another powerful strategy is the catalytic asymmetric hydrogenation of substituted indoles. N-Tosyl 3-substituted indoles have been hydrogenated to the corresponding chiral indolines with high enantioselectivities (95-98% ee) using a rhodium catalyst with a trans-chelating chiral bisphosphine ligand (PhTRAP). nih.gov While this example leads to an indoline, it demonstrates the principle of using chiral transition metal complexes to induce enantioselectivity in reactions involving the indole core. These methodologies provide a foundation for developing enantioselective routes to chiral indole-ethanone frameworks, potentially by asymmetric transformation of a prochiral substrate.

Diastereoselective Control in Synthetic Pathways

In molecules with multiple stereocenters, diastereoselective synthesis is crucial for controlling the relative stereochemistry. An efficient radical cascade cyclization has been developed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org This method utilizes phosphoryl or sulfonyl radicals to initiate a cascade reaction with N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides, demonstrating that radical-based approaches can offer high levels of stereocontrol in the synthesis of complex indole-containing polycycles. Although not directly yielding an indole-ethanone, this strategy highlights a powerful approach for achieving diastereoselective control in the formation of intricate indole frameworks.

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

The efficiency and yield of a synthetic transformation are critically dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and additives is a routine yet crucial part of developing any synthetic methodology. researchgate.net

For instance, in the N-acylation of indoles with thioesters, a systematic study of the reaction conditions was performed. nih.gov Different bases and solvents were screened to find the optimal combination. The results, summarized in the table below, show that cesium carbonate (Cs₂CO₃) as the base and xylene as the solvent at 140 °C provided the highest yield.

Table 2: Optimization of Reaction Conditions for N-Acylation of 3-methyl-1H-indole

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ | Toluene | 110 | 45 |

| 2 | K₂CO₃ | Xylene | 140 | 56 |

| 3 | Na₂CO₃ | Xylene | 140 | 25 |

| 4 | Cs₂CO₃ | Dioxane | 140 | 72 |

| 5 | Cs₂CO₃ | Xylene | 140 | 81 |

| 6 | Cs₂CO₃ | Xylene | 120 | 63 |

| Data derived from a study on N-acylation of indoles. nih.gov |

Similarly, in the development of a palladium-catalyzed C4-arylation of 3-formylindoles, various oxidants, additives, and solvents were tested to maximize the yield of the desired product. nih.gov The study found that using silver acetate (AgOAc) as the oxidant in a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) at 65 °C gave the best results. These examples underscore the importance of meticulous optimization to enhance synthetic yields and minimize side reactions.

Development of Sustainable Synthesis Approaches for Halogenated Indole-Ethanones

The principles of green chemistry aim to design chemical processes that are environmentally benign. This has led to the development of sustainable approaches for the synthesis of halogenated indoles, focusing on the use of safer reagents, milder conditions, and renewable resources.

Enzymatic halogenation represents a highly selective and environmentally friendly method for introducing halogen atoms onto an indole ring. Flavin-dependent halogenase (FDH) enzymes can catalyze the regioselective chlorination or bromination of tryptophan and other indole derivatives using simple halide salts, avoiding the need for hazardous molecular halogens. nih.govfrontiersin.orgnih.govmdpi.com For example, the enzyme RebH can halogenate the indole ring, and engineered variants could potentially be developed for specific applications. nih.govfrontiersin.org

Photocatalysis offers another green approach, using visible light to drive chemical reactions under mild conditions. epa.gov Photocatalytic methods have been developed for the synthesis of indoles from aryl azides and for the functionalization of the indole nucleus. nih.govnih.gov For instance, a heterogeneous catalyst of platinum nanoparticles on titanium dioxide (Pt@TiO₂) has been used to mediate the Diels-Alder reaction of indoles under visible light. nih.gov This approach is promising for the synthesis of halogenated derivatives, as it has shown tolerance for iodo-substituted indoles without causing dehalogenation. nih.gov

Furthermore, the use of green solvents and reaction media is a key aspect of sustainable synthesis. An efficient method for the halogenation of indoles has been developed using an oxone-halide system, which is an environmentally friendly alternative to traditional halogenating agents. researchgate.net Multicomponent reactions performed in benign solvents like ethanol (B145695) also contribute to the development of sustainable indole synthesis. rsc.org These green chemistry approaches are pivotal for the future production of halogenated indole-ethanones and other valuable chemical entities.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 6 Chloro 1h Indol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts for the protons of 1-(6-chloro-1H-indol-2-yl)ethanone are influenced by the aromaticity of the indole (B1671886) ring, the electron-withdrawing nature of the chlorine atom and the acetyl group, and the diamagnetic anisotropy of the heterocyclic system.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The presence of the chlorine atom at the C-6 position will deshield the adjacent protons, H-5 and H-7, causing them to resonate at a lower field compared to an unsubstituted indole. The proton at C-7, being ortho to the chlorine, would likely appear as a doublet, while the H-5 proton, also ortho to the chlorine, would appear as a doublet of doublets due to coupling with both H-4 and H-7. The H-4 proton would also be a doublet.

The proton on the pyrrole (B145914) ring (H-3) is expected to be a singlet and would appear in a region characteristic of indole C-3 protons. The acetyl methyl protons (CH₃) would be observed as a sharp singlet in the upfield region, typically around δ 2.5 ppm, deshielded by the adjacent carbonyl group. The N-H proton of the indole ring is expected to be a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | > 8.0 | broad singlet | - |

| H-7 | ~7.6 | d | ~2.0 |

| H-4 | ~7.5 | d | ~8.5 |

| H-5 | ~7.2 | dd | ~8.5, ~2.0 |

| H-3 | ~7.1 | s | - |

| CH₃ | ~2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group is the most deshielded and is expected to appear at a very low field, typically in the range of δ 190-200 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine atom (C-6) will be directly influenced by its electronegativity, and its chemical shift can be predicted based on empirical data for chloro-substituted benzenes. The other carbons of the benzene ring (C-4, C-5, C-7, C-3a, and C-7a) will have distinct chemical shifts based on their position relative to the chlorine atom and the fused pyrrole ring. The C-2 carbon, attached to the acetyl group, will be significantly deshielded. The methyl carbon of the acetyl group will appear at a high field, typically around δ 25-30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-2 | ~140 |

| C-7a | ~135 |

| C-3a | ~130 |

| C-6 | ~128 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-7 | ~112 |

| C-3 | ~110 |

| CH₃ | ~28 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-7, confirming their connectivity on the benzene ring. The absence of COSY correlations for the H-3 and methyl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the proton signal at ~7.5 ppm would correlate with the carbon signal at ~122 ppm, assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons (~2.5 ppm) would show a correlation to the carbonyl carbon (~195 ppm) and the C-2 carbon (~140 ppm). The H-3 proton would show correlations to C-2, C-3a, and the carbonyl carbon. The H-7 proton would show correlations to C-5 and C-7a, helping to confirm the assignment of the benzene ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For example, a NOESY correlation might be observed between the H-3 proton and the acetyl methyl protons, which would provide information about the preferred conformation of the acetyl group relative to the indole ring.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups in this compound. The most prominent peaks would be the N-H stretch of the indole ring, which typically appears as a sharp to medium band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is expected to be a strong, sharp absorption in the region of 1650-1680 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to various C-C and C-N stretching and bending vibrations, which are characteristic of the indole ring system.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak to Medium |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the specific electronic transitions possible within the molecule, which are in turn dictated by the functional groups, known as chromophores, and the extent of conjugation.

For an organic molecule like this compound, the primary electronic transitions observed are typically π → π* and n → π. The indole ring system and the acetyl group constitute the key chromophores. The indole moiety is an aromatic system with a high degree of conjugation, leading to strong π → π transitions. The carbonyl group of the ethanone (B97240) substituent also possesses π electrons and non-bonding (n) electrons on the oxygen atom, allowing for both π → π* and n → π* transitions.

The extended conjugation of the indole ring is expected to result in absorption bands at longer wavelengths (a bathochromic shift). The specific absorption maxima (λmax) and their corresponding molar absorptivities (ε) provide a characteristic fingerprint of the compound's electronic system. While specific experimental data for this compound's UV-Vis spectrum is not widely published, analysis of similar indole derivatives allows for a theoretical estimation of its absorption profile.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

| π → π | Indole ring, Acetyl group | 200-400 nm | High (ε > 10,000) |

| n → π | Acetyl group (C=O) | > 300 nm | Low (ε < 1,000) |

The solvent used for analysis can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while π → π* transitions often exhibit a bathochromic (red) shift.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In this technique, a molecule is ionized, and the resulting charged species (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₈ClNO), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks, M+ and M+2, separated by two mass units, with the M+2 peak having about one-third the intensity of the M+ peak.

The fragmentation of the molecular ion upon electron impact ionization would likely proceed through characteristic pathways, including:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the indole ring or the methyl group.

Loss of small molecules: Elimination of stable neutral molecules such as CO or CH₃.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unequivocal determination of the elemental composition from the exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would confirm the molecular formula C₁₀H₈ClNO.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z ([M+H]⁺) |

| C₁₀H₉³⁵ClNO⁺ | 194.0372 |

| C₁₀H₉³⁷ClNO⁺ | 196.0343 |

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's three-dimensional structure. bldpharm.com This technique determines the precise spatial arrangement of atoms within the crystal lattice, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Volume (V) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Calculated Density (Dc) | The theoretical density of the crystal |

| R-factor | An indicator of the quality of the structural refinement |

The analysis would also reveal the planarity of the indole ring, the orientation of the acetyl group relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₈ClNO)

| Element | Theoretical Percentage |

| Carbon (C) | 62.03% |

| Hydrogen (H) | 4.16% |

| Chlorine (Cl) | 18.31% |

| Nitrogen (N) | 7.23% |

| Oxygen (O) | 8.26% |

Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and assigned molecular formula.

Synergistic Application of Spectroscopic and Diffraction Techniques for Definitive Structural Proof

While each analytical technique provides valuable information, their synergistic application is crucial for the unambiguous structural elucidation of this compound. A comprehensive approach, integrating data from multiple sources, provides a level of certainty that a single technique cannot offer. nist.gov

For instance, the molecular formula confirmed by HRMS and supported by elemental analysis is given a definitive three-dimensional structure by single-crystal X-ray diffraction. The functional groups identified by their characteristic absorptions in UV-Vis spectroscopy are consistent with the fragments observed in the mass spectrum and the structural features revealed by X-ray crystallography. This cross-verification among different analytical methods forms the cornerstone of modern chemical characterization, providing a robust and irrefutable confirmation of the compound's identity and structure.

Theoretical Chemistry and Computational Modeling of 1 6 Chloro 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a quantitative description of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. bhu.ac.in DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to optimize the molecular geometry of 1-(6-chloro-1H-indol-2-yl)ethanone. bhu.ac.in This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From the optimized geometry, a wealth of information can be derived. Key bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. For instance, in related heterocyclic compounds, DFT calculations have shown excellent agreement with X-ray crystallography data. researchgate.net These geometric parameters are the foundation for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO is likely centered on the acetyl group and the chloro-substituted benzene (B151609) ring, which are electron-withdrawing.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Influences the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the acetyl group, making it a prime site for interaction with electrophiles. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles. The chlorine atom, due to its electronegativity, would also contribute to the electrostatic potential landscape.

Fukui Function and Mulliken Analysis for Predicted Reactivity Sites

To gain a more quantitative understanding of reactivity, Fukui functions and Mulliken population analysis are employed. bhu.ac.in The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed. There are three main types of Fukui functions: f(r) for nucleophilic attack, f(r) for electrophilic attack, and f(r) for radical attack.

Mulliken population analysis provides a method for assigning partial atomic charges to each atom in the molecule. bhu.ac.in By examining these charges, one can predict the electrostatic interactions and the most likely sites for ionic reactions. For this compound, the Mulliken charges would likely show a significant negative charge on the carbonyl oxygen and a positive charge on the carbonyl carbon, consistent with the expected reactivity of the acetyl group. The analysis would also reveal the charge distribution across the indole ring and the influence of the chlorine substituent.

| Analysis | Description | Predicted Insights for this compound |

| Fukui Function | Identifies the most reactive sites by analyzing changes in electron density. | Pinpoints specific atoms within the indole and acetyl groups most susceptible to nucleophilic, electrophilic, or radical attack. |

| Mulliken Analysis | Assigns partial atomic charges to each atom. | Quantifies the charge distribution, highlighting electrostatic interactions and potential reaction sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has a degree of flexibility, particularly around the bond connecting the acetyl group to the indole ring. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or when interacting with a biological target. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding how the molecule might bind to a receptor or self-assemble.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can also predict the spectroscopic properties of a molecule, which can be a powerful tool for structure verification and interpretation of experimental data. rsc.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. bhu.ac.in This method calculates the energies of the electronic transitions from the ground state to various excited states. The predicted UV-Vis spectrum, with its characteristic absorption maxima (λmax), can provide insights into the electronic structure of the molecule and can be compared with experimentally measured spectra for validation. nih.govresearchgate.net For this compound, TD-DFT calculations would likely predict transitions involving the π-electron system of the indole ring and the n→π* transition of the carbonyl group.

| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |

| NMR Chemical Shifts | DFT (GIAO method) | Predicted ¹H and ¹³C NMR spectra for structural confirmation. |

| UV-Vis Spectra | TD-DFT | Predicted absorption maxima (λmax) corresponding to electronic transitions. |

Computational Studies on Interaction Mechanisms with Molecular Receptors

Understanding how a small molecule like this compound interacts with biological receptors is fundamental to drug discovery. Computational studies, particularly molecular docking and interaction profiling, offer a window into these complex associations, predicting binding affinity and orientation within a receptor's active site.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in public literature, the principles of such investigations can be understood from studies on closely related chloro-indole derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

For instance, computational docking of 5-chloro-indole-2-carboxylate derivatives into the active sites of protein kinases like EGFR and BRAF has revealed specific and crucial binding modes. mdpi.com These studies provide a strong predictive model for the potential interactions of this compound. The key structural motifs of the molecule—the 6-chloroindole (B17816) core and the C2-ethanone group—are expected to govern its binding.

The predicted binding modes for a molecule like this compound would likely involve a combination of forces:

Halogen Bonding: The chlorine atom at the C6 position is a potential halogen bond donor. In studies on analogous compounds, chlorine atoms have been shown to form stabilizing halogen bonds with electron-rich amino acid residues like cysteine. mdpi.com

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor, interacting with donor residues such as lysine (B10760008) or serine in a receptor's binding pocket. mdpi.com The indole N-H group can also serve as a hydrogen bond donor.

Pi-Interactions: The aromatic indole ring system is capable of forming various π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) and π-cation interactions with charged residues. mdpi.com

Hydrophobic Interactions: The indole ring also contributes to hydrophobic interactions with nonpolar residues within the binding site, helping to anchor the ligand. mdpi.com

Research on synthetic cannabinoids with chloro-substitutions has further underscored the importance of the chlorine's position, with 6-chloro substitution leading to high binding affinity at the human CB1 receptor compared to other positional isomers. mdpi.com This suggests that the specific placement of the chlorine atom on this compound is a critical determinant for potent receptor interaction.

Table 1: Potential Ligand-Receptor Interactions for this compound based on Analogous Compounds

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| 6-Chloro group | Halogen Bond | Cysteine, Serine, Threonine |

| Indole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tryptophan, Valine, Isoleucine mdpi.com |

| Indole N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate |

Ligand-target interaction profiling expands on docking by creating a detailed map of the specific amino acid residues that are key to the binding event. This theoretical profile helps in understanding selectivity and in designing derivatives with improved affinity.

Based on computational studies of analogous 5-chloro-indole-2-carboxylates, a theoretical interaction profile for this compound can be hypothesized. mdpi.com In those studies, specific residues within the kinase binding site were identified as being crucial for stabilizing the ligand. The 5-chloro-indole moiety was observed to fit into a hydrophobic pocket, forming key interactions that stabilize the complex. mdpi.com

A theoretical interaction profile would pinpoint:

Gatekeeper Residues: Amino acids at the entrance of the binding pocket that control access.

Anchor Residues: Residues that form strong, stabilizing interactions (e.g., hydrogen or halogen bonds) with the ligand.

Hydrophobic Pockets: Regions lined with nonpolar residues that accommodate the aromatic system of the indole.

The study on 5-chloro-indole derivatives targeting the BRAF kinase active site, for example, identified a precise set of interactions. mdpi.com The chloro-indole moiety stacked between Trp531 and Phe583, while the chlorine atom formed a halogen bond with Cys532, and the carboxylate group (analogous to the ethanone here) formed ionic and hydrogen bonds with Lys483. mdpi.com

Table 2: Hypothetical Ligand-Target Interaction Profile for this compound in a Kinase Binding Site (based on analogs)

| Interaction Type | Key Amino Acid Residues | Contributing Moiety of Ligand | Reference Finding |

|---|---|---|---|

| Hydrophobic Interaction/π-Stacking | Trp531, Phe583, Val471 | Indole Ring | mdpi.com |

| Halogen Bond | Cys532 | 6-Chloro group | mdpi.com |

| Hydrogen/Ionic Bond | Lys483 | C2-Ethanone group | mdpi.com |

This detailed profiling from a theoretical standpoint is invaluable for structure-activity relationship (SAR) studies, allowing chemists to rationally modify the structure of this compound to enhance its interaction with a specific target.

Theoretical Basis for Chiral Selectivity and Enantiomeric Excess in Indole-Ethanone Synthesis

The parent molecule, this compound, is achiral as the ethanone group at the C2 position does not create a stereocenter. However, this compound is a valuable precursor for the synthesis of more complex, chiral molecules where the ethanone moiety is elaborated, for example, through asymmetric reduction or aldol (B89426) reactions. Achieving high enantiomeric excess in such syntheses is a significant challenge, and computational chemistry provides the theoretical foundation for understanding and predicting chiral selectivity. chiralpedia.com

The theoretical basis for enantioselectivity lies in the energetic differences between the transition states leading to the different enantiomers. A chiral catalyst or reagent creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy pathway for one enantiomer over the other.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these diastereomeric transition states. acs.org By calculating the energies of these transient structures, chemists can predict which enantiomer will be the major product and with what degree of selectivity.

Key theoretical considerations include:

Catalyst-Substrate Complex: Modeling the initial noncovalent interactions between the chiral catalyst and the indole-ethanone substrate.

Transition State Analysis: Identifying the lowest energy transition state structures for the formation of each enantiomer. The difference in activation energy (ΔΔG‡) between the competing pathways correlates directly with the predicted enantiomeric excess.

Noncovalent Interactions: In many asymmetric catalytic systems, subtle noncovalent interactions such as hydrogen bonds, steric repulsion, and dispersion forces within the transition state assembly are the deciding factors for selectivity. acs.org

A pertinent example is the palladium-catalyzed asymmetric hydroalkylation of 2-acylimidazoles (structurally related to 2-acylindoles). DFT calculations revealed that multiple noncovalent interactions between an additive, the substrate enolate, and the chiral ligand preferentially stabilized the transition state leading to the major (2R,3R) product. acs.org This type of computational analysis provides a powerful predictive tool for designing effective asymmetric syntheses starting from precursors like this compound.

Reaction Mechanisms and Chemical Reactivity of 1 6 Chloro 1h Indol 2 Yl Ethanone

Mechanistic Studies of Acylation and Other Functionalization Reactions on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C3 position. bhu.ac.inyoutube.com This is because the intermediate cation formed by attack at C3 is more stable, with the positive charge being delocalized over the nitrogen atom without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C3 position is occupied, electrophilic substitution then occurs at the C2 position, and if both are occupied, the reaction takes place at the C6 position. bhu.ac.in

Acylation of indoles, a key functionalization reaction, can be influenced by the existing substituents. For instance, the presence of an electron-withdrawing group at the C2 position, such as the ethanone (B97240) group in our subject compound, can activate the C3 position for nucleophilic substitution. youtube.com

Influence of the Chloro Substituent on Reaction Pathways and Reactivity

The chloro substituent at the 6-position of the indole ring plays a crucial role in modulating the reactivity of 1-(6-chloro-1H-indol-2-yl)ethanone through both electronic and steric effects.

Electronic Effects on the Indole Ring System Reactivity

A study on the direct bromination of substituted indoles showed that the rate of reaction decreases with an increase in the electron-withdrawing power of the substituent. researchgate.net The order of reactivity for various substituents at the C5 position was found to be: -OCH3 > -CH3 > -H > -Cl > -Br > -COCH3 > -COOH > -CN. researchgate.net This indicates that the chloro group, being electron-withdrawing, reduces the rate of electrophilic substitution compared to unsubstituted or electron-donating group substituted indoles.

Steric Effects on Reaction Stereochemistry and Selectivity

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and selectivity. wikipedia.orgnumberanalytics.com Steric hindrance occurs when the size of a substituent group impedes a chemical reaction. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the chloro group at the 6-position is relatively small and is not expected to exert a significant steric effect on reactions occurring at the C2, C3, or N1 positions of the indole ring. However, for reactions involving the benzene portion of the indole, the position of the chloro group can direct incoming groups.

Electrophilic and Nucleophilic Reactivity of the Indole and Ethanone Moieties

The indole nucleus is generally more reactive towards electrophiles than nucleophiles. As mentioned, electrophilic attack preferentially occurs at the C3 position. bhu.ac.inyoutube.com

The ethanone group at the C2 position is an electron-withdrawing group and deactivates the pyrrole (B145914) ring towards electrophilic attack. However, it activates the C3 position for nucleophilic substitution reactions. youtube.com The carbonyl group of the ethanone moiety itself is an electrophilic center and can undergo nucleophilic attack. For instance, it can be reduced to an alcohol.

Derivatization Strategies and Subsequent Synthetic Transformations

The diverse reactivity of the indole core and its substituents allows for various derivatization strategies.

Functionalization at the Indole Nitrogen Atom

The nitrogen atom of the indole ring can be functionalized through various reactions. Changes in the substituents at the nitrogen atom can influence the regioselectivity of subsequent reactions. princeton.edu For instance, N-alkylation or N-acylation can be achieved under appropriate conditions. The synthesis of 1-(6-chloro-1H-indol-1-yl)ethanone has been reported, indicating that acylation can occur at the indole nitrogen. bldpharm.com Furthermore, derivatives such as 1-{1-[(6-chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone have been synthesized, demonstrating the possibility of introducing complex substituents at the nitrogen atom. sigmaaldrich.com

Table 1: Reactivity of this compound

| Position | Type of Reaction | Influence of Substituents |

| Indole N1 | Alkylation, Acylation | The ethanone at C2 may influence reactivity. |

| Indole C2 | Nucleophilic Attack | The ethanone group is an electrophilic center. |

| Indole C3 | Electrophilic Substitution (preferred), Nucleophilic Substitution | Activated for nucleophilic attack by the C2-ethanone. Deactivated for electrophilic attack by the C2-ethanone. |

| Indole C6 | --- | The chloro group deactivates the benzene ring towards electrophilic substitution. |

| Ethanone | Nucleophilic Addition | The carbonyl carbon is an electrophilic center. |

Modifications of the Ethanone Side Chain

The ethanone side chain at the C2 position of the indole ring is a prime site for various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. Key modifications include reactions at the α-carbon and transformations of the carbonyl group itself.

One of the most common modifications is α-halogenation . The α-protons of the acetyl group are acidic and can be readily substituted with halogens such as chlorine or bromine under both acidic and basic conditions. rsc.orgtcichemicals.com Under acidic catalysis, the reaction typically proceeds through an enol intermediate, leading to the substitution of a single α-hydrogen. tcichemicals.com In contrast, base-promoted halogenation occurs via an enolate intermediate and can lead to the substitution of all α-hydrogens. rsc.org The introduction of a halogen at this position provides a valuable handle for subsequent nucleophilic substitution reactions.

Another important transformation is the Mannich reaction , a three-component condensation involving the indole, formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a β-amino-ketone, known as a Mannich base. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the enol form of the acetyl indole. wikipedia.org

The carbonyl group of the ethanone side chain can also undergo various condensation reactions . For instance, it can react with aldehydes in the presence of a base to form α,β-unsaturated ketones (chalcones). These reactions expand the conjugated system of the molecule and provide intermediates for further transformations, such as Michael additions or cycloadditions. nih.gov

Table 1: Representative Modifications of the Ethanone Side Chain of Acetylindoles Note: Data presented is for analogous acetylindole compounds due to the limited availability of specific data for this compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Bromination | 2-Acetylindole | CuBr2, reflux | 2-(2-Bromoacetyl)indole | - | Analogous Reaction |

| Mannich Reaction | 2-Acetylindole | Formaldehyde, Dimethylamine, Acetic Acid | 2-Acetyl-3-(dimethylaminomethyl)indole | - | wikipedia.orgorganic-chemistry.org |

| Condensation | 2-Acetylpyridine | p-Tolualdehyde, NaOH, EtOH | 1,5-di(2-pyridyl)-3-(4-methylphenyl)pentane-1,5-dione | - | nih.gov |

Substitution Reactions on the Halogenated Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, although the presence of the deactivating chloro group and the electron-rich nature of the pyrrole ring influence the regioselectivity of these reactions. The indole nucleus is generally more reactive towards electrophiles than benzene itself.

A classic example of electrophilic substitution on electron-rich aromatic compounds is the Vilsmeier-Haack reaction . jk-sci.comorganic-chemistry.orgchemistrysteps.com This reaction typically employs a phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to introduce a formyl group onto the aromatic ring. jk-sci.comchemistrysteps.com For indole derivatives, formylation usually occurs at the electron-rich C3 position. However, if the C3 position is blocked, substitution can be directed to the benzene ring, often at the C5 or C7 positions, depending on the existing substituents and reaction conditions. The chloro substituent at the C6 position would generally direct incoming electrophiles to the C5 and C7 positions.

Other electrophilic substitution reactions such as nitration and sulfonation can also be performed on the indole nucleus. These reactions introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, which can serve as versatile intermediates for further functionalization. The conditions for these reactions must be carefully controlled to avoid side reactions and degradation of the indole ring.

Table 2: Electrophilic Substitution on Halogenated Indole Derivatives Note: Data presented is for analogous halogenated indole compounds due to the limited availability of specific data for this compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 6-Chloro-1H-indole | POCl3, DMF | 6-Chloro-1H-indole-3-carbaldehyde | - | Analogous Reaction |

| Nitration | 6-Chloro-1H-indole | HNO3, H2SO4 | 6-Chloro-5-nitro-1H-indole | - | Analogous Reaction |

Radical Chemistry Involving Halogenated Indole-Ethanones

The halogenated indole scaffold can participate in various radical-mediated reactions, offering alternative pathways for functionalization that complement traditional ionic reactions. The generation of radical species can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metals. nih.govbeilstein-journals.orgresearchgate.netnih.gov

Radical cyclization reactions are a powerful tool for the construction of polycyclic systems. For instance, an aryl radical can be generated from the C-Cl bond of the indole, which can then undergo intramolecular cyclization onto a suitably positioned alkene or alkyne, leading to the formation of new ring systems. wikipedia.orgwikipedia.org Visible-light photoredox catalysis has emerged as a mild and efficient method for generating these radical intermediates. rsc.orgresearchgate.netnih.gov

Furthermore, the indole nucleus itself can act as a radical acceptor. Carbon-centered radicals can be generated from various precursors and added to the electron-rich C2 or C3 positions of the indole ring. nih.govbeilstein-journals.org Recent studies have shown that halogen-bonded complexes can be used to photochemically initiate the C-H alkylation of indoles. nih.govbeilstein-journals.org

Table 3: Radical Reactions Involving Halogenated Indoles Note: Data presented is for analogous halogenated indole compounds due to the limited availability of specific data for this compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Intramolecular Radical Cyclization | N-allyl-2-iodoanilide | (TMS)3SiH, visible light, MeCN | 3,3-disubstituted indoline | up to 78% | wikipedia.org |

| Photoredox C-H Alkylation | Indole | α-iodosulfone, DABCO, visible light | C2-alkylated indole | up to 96% | nih.govbeilstein-journals.org |

Cross-Coupling Reactions and Heterocyclic Annulations

The chlorine atom on the benzene ring of this compound serves as a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples aryl halides with aryl or vinyl boronic acids. libretexts.orgnih.govstudfile.net This reaction allows for the straightforward synthesis of biaryl compounds. The reaction of this compound with various boronic acids can lead to a diverse range of 6-aryl substituted indole derivatives. The efficiency of the coupling is often dependent on the choice of palladium catalyst, ligand, and base.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine. wikipedia.orgnih.govnih.govsemanticscholar.org This reaction provides a direct route to N-aryl and N-heteroaryl derivatives from this compound. A variety of primary and secondary amines can be used as coupling partners.

The indole nucleus of this compound can also serve as a building block for the construction of fused heterocyclic systems through annulation reactions . The Fischer indole synthesis , a classic method for forming indoles, can be conceptually reversed or modified to build upon the existing indole framework. tcichemicals.comwikipedia.orgnih.govyoutube.com For example, the ethanone side chain can be elaborated and then cyclized onto the indole nitrogen or the C3 position. Similarly, the Pictet-Spengler reaction provides a route to tetrahydro-β-carbolines through the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.govwikipedia.orgnih.gov Derivatives of this compound can be designed to undergo such cyclizations, leading to complex polycyclic structures.

Table 4: Cross-Coupling and Annulation Reactions of Halogenated Indoles Note: Data presented is for analogous halogenated indole compounds due to the limited availability of specific data for this compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Chloroindole (B17816) | Phenylboronic acid, Pd catalyst, base | 6-Phenylindole | 97% | beilstein-journals.org |

| Buchwald-Hartwig Amination | 6-Bromo-2-chloroquinoline | Cyclic amine, Pd catalyst, base | 6-Amino-2-chloroquinoline | - | nih.gov |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and a ketone | Acid catalyst | Substituted indole | - | tcichemicals.comwikipedia.orgnih.govyoutube.com |

| Pictet-Spengler Reaction | Tryptamine | Aldehyde, acid catalyst | Tetrahydro-β-carboline | - | nih.govwikipedia.orgnih.gov |

Advanced Applications and Research Potential of 1 6 Chloro 1h Indol 2 Yl Ethanone Scaffolds

Utility as a Precursor in Complex Organic Synthesis

The structural features of 1-(6-chloro-1H-indol-2-yl)ethanone make it an exceptionally useful precursor in the field of organic synthesis. The presence of the acetyl group at the 2-position and the chlorine atom at the 6-position of the indole (B1671886) ring allows for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks.

Versatile Building Block for Elaborate Multifunctional Compounds

The reactivity of the acetyl group in this compound serves as a key handle for introducing further complexity into the molecule. This ketone functionality can readily undergo a variety of classical organic reactions, including but not limited to:

Aldol (B89426) Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated ketones, extending the conjugated system and providing a scaffold for further functionalization.

Mannich Reaction: Aminomethylation of the acetyl group to introduce amino functionalities, which are crucial in many biologically active compounds. arkat-usa.org

Wittig Reaction: Conversion of the carbonyl group to an alkene, allowing for the introduction of diverse substituents and the formation of carbon-carbon double bonds.

Reduction: Reduction of the ketone to a secondary alcohol, which can then be used in esterification or etherification reactions to attach other molecular fragments.

These transformations, often performed in a stepwise or one-pot fashion, allow for the systematic construction of elaborate molecules with multiple functional groups. The resulting compounds can be tailored for specific applications by carefully selecting the reaction partners and conditions.

Synthesis of Diversified Indole-Based Heterocyclic Systems

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to construct diverse heterocyclic systems fused to or substituted on the indole ring is of significant interest. rsc.orgresearchgate.net this compound provides a versatile starting point for the synthesis of a wide array of such systems. For instance, the acetyl group can be used as a precursor for the formation of pyrazole, isoxazole, and pyrimidine (B1678525) rings through condensation reactions with appropriate binucleophiles.

Furthermore, the indole nitrogen and the C3 position of the indole ring can also participate in cyclization reactions. dergipark.org.tr For example, under specific conditions, intramolecular cyclization reactions can lead to the formation of carboline and other polycyclic indole alkaloids. The chlorine substituent at the 6-position can also be a site for further modification through cross-coupling reactions, although this is often a more challenging transformation. The combination of these reactive sites makes this compound a powerful tool for generating libraries of diverse indole-based heterocyclic compounds for screening in drug discovery and other applications. arkat-usa.org

Exploration in Materials Science and Engineering

The unique electronic and photophysical properties of the indole ring have led to its exploration in the field of materials science. mdpi.comnih.gov The incorporation of a chloro and acetyl group in this compound allows for the fine-tuning of these properties, opening up possibilities for its use in various advanced materials and devices.

Development of Organic Semiconductors for Electronic Devices

Organic semiconductors are at the heart of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). youtube.comresearchgate.net Indole derivatives have shown promise as organic semiconductor materials due to their π-conjugated system, which can facilitate charge transport. rsc.org The electron-withdrawing nature of the acetyl group and the chlorine atom in this compound can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. nih.gov This tuning of the electronic band gap is crucial for optimizing the performance of organic electronic devices.

By chemically modifying the acetyl group or by polymerizing derivatives of this compound, it is possible to create materials with tailored charge-transport properties. Research in this area focuses on synthesizing and characterizing new indole-based polymers and small molecules and evaluating their performance in electronic devices.

| Property | Significance in Organic Semiconductors |

| π-Conjugated System | Facilitates the movement of charge carriers (electrons and holes) through the material. |

| HOMO/LUMO Energy Levels | Determine the ease of charge injection from electrodes and the open-circuit voltage in solar cells. |

| Electron-Withdrawing Groups | Can lower the LUMO energy level, potentially improving n-type semiconductor performance and air stability. rsc.org |

| Molecular Packing | The arrangement of molecules in the solid state significantly impacts charge mobility. |

Innovation in Functional Dyes and Pigments

The extended π-system of the indole nucleus is responsible for its absorption and emission of light, making indole derivatives interesting candidates for functional dyes and pigments. britannica.com The color of these compounds can be tuned by modifying the substituents on the indole ring. mdpi.comindigoinstruments.com The acetyl and chloro groups in this compound influence the electronic transitions within the molecule, thereby affecting its color.

Further chemical modifications of this scaffold can lead to the development of novel dyes with specific properties, such as high molar absorptivity, good photostability, and strong fluorescence. mdpi.comnih.gov These functional dyes could find applications in various areas, including dye-sensitized solar cells (DSSCs), where they act as light-harvesting components, and as colorants for advanced materials. researchgate.net

Potential in Photonic Devices

The fluorescence properties of many indole derivatives make them suitable for applications in photonic devices. mdpi.comacs.org These devices manipulate light and include components like organic light-emitting diodes (OLEDs) and fluorescent sensors. The fluorescence quantum yield and emission wavelength of indole compounds can be altered by introducing different functional groups. nih.gov

Derivatives of this compound could be designed to exhibit specific photophysical properties, such as solvatochromism (color change with solvent polarity) or aggregation-induced emission (AIE). These properties are highly desirable for the development of smart materials and sensors. For instance, a fluorescent sensor based on a derivative of this compound could be designed to detect specific analytes through changes in its fluorescence emission. nih.gov

Research in Agricultural Chemistry Applications

The indole structure is foundational to many compounds used in agriculture, most notably the natural plant hormone indole-3-acetic acid (IAA) and its derivatives, which act as plant growth regulators. frontiersin.orgnih.gov Halogenated indoles, in particular, have been a subject of interest for developing new agrochemicals.

The 6-chloroindole (B17816) moiety present in this compound is a recognized structural component in the development of new agrochemicals. guidechem.com Halogen substitutions, such as the chlorine atom at the 6-position, can significantly influence the biological activity and selectivity of the resulting molecules. For instance, various chlorinated indole derivatives have been investigated for their potential as antifungal and antibacterial agents against plant pathogens. mdpi.com

Research into indole derivatives has shown that modifications to the indole ring can lead to compounds with potent fungicidal or herbicidal properties. mdpi.comsnv63.ru The ethanone (B97240) group at the 2-position of the indole ring in this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of more complex molecules. These second-generation compounds can then be screened for various agrochemical activities. While the direct application of this compound as an agrochemical has not been documented, its role as a key intermediate in the synthesis of potentially active compounds is plausible.

Table 1: Examples of Biologically Active Chloro-Indole Derivatives in an Agricultural Context

| Compound Name | Application/Activity |

| 4-Chloro-indole-3-acetic acid | Plant growth regulator, stimulates gibberellin biosynthesis. frontiersin.orgnih.gov |

| 5-Chlorinated bis-indole derivatives | Showed antibacterial activity against methicillin-resistant Staphylococcus aureus. mdpi.com |

| 6-Chloroindole | Used as a raw material for synthesizing pharmaceutical and potentially agrochemical intermediates. guidechem.com |

This table presents examples of related compounds to illustrate the potential of the chloro-indole scaffold, as direct data for this compound is not available.

Utilization as an Analytical Standard in Chemical Quantification Methodologies

For a compound to be used as an analytical standard, it must be well-characterized, stable, and available in high purity. Such standards are crucial for the accurate quantification of the compound in various matrices, including environmental samples, agricultural products, or biological tissues.

Currently, there is no specific information available in the reviewed literature or chemical supplier databases that documents the use of this compound as a certified reference material or analytical standard for quantification methodologies. humeau.com Its commercial availability is primarily as a chemical intermediate for synthesis. sigmaaldrich.com For it to be established as an analytical standard, extensive validation studies would be required to determine its purity, stability, and homogeneity, following guidelines from standardization bodies.

Development as Chemical Biology Probes for Investigating Fundamental Molecular Processes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in a cellular or organismal context. The indole scaffold is a common feature in many biologically active molecules and, therefore, is an attractive starting point for the development of chemical probes. nih.gov

The development of this compound as a chemical biology probe has not been specifically reported. However, indole derivatives are known to be inhibitors of various enzymes, such as kinases. nih.gov In principle, the this compound scaffold could be modified to create selective ligands for specific biological targets. The chloro- and acetyl-substituents could be varied or used as points of attachment for reporter groups (e.g., fluorescent dyes) or affinity tags, which are essential features of many chemical probes.

The process of developing a chemical probe from a starting scaffold like this compound would involve:

Identifying a biological target of interest.

Synthesizing a library of derivatives by modifying the scaffold.

Screening these derivatives for potent and selective activity against the target.

Optimizing the lead compound for use in cellular assays.

Without specific research demonstrating these steps for this compound, its role as a chemical biology probe remains theoretical.

Q & A

Q. What are the recommended synthetic routes for 1-(6-chloro-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation of 6-chloroindole derivatives. For example, indole rings react with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions like over-acylation or decomposition . Optimization includes:

- Solvent selection : Dichloromethane or nitrobenzene for polar intermediates.

- Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.

- Workup protocols : Quenching with ice-water to hydrolyze unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can NMR and mass spectrometry resolve structural ambiguities in chloro-substituted indole derivatives?

- ¹H NMR : The position of the chloro substituent on the indole ring affects chemical shifts. For 6-chloro isomers, the adjacent proton (C7-H) shows downfield shifts (δ 7.2–7.4 ppm) due to deshielding, while C5-H appears as a singlet (no coupling) .

- Mass spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 193.6 ([M]⁺) with fragmentation patterns (e.g., loss of CO or Cl) confirming the acetyl and chloro groups .

Q. What safety precautions are critical when handling this compound?

- Hazard classification : Based on analogs (e.g., 2-chloro-1-(1H-indol-3-yl)ethanone), this compound likely requires GHS Category 2 skin/eye irritation and acute toxicity (oral) precautions .

- Mitigation : Use fume hoods, nitrile gloves, and emergency eyewash stations. Store in inert atmospheres (argon) to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) validate the molecular structure of this compound?

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) at 100 K to minimize thermal motion artifacts.

- SHELX workflow :

Q. How to address contradictory spectral data in substituted indole derivatives?

Example: If NMR suggests a 6-chloro isomer but mass spectrometry shows unexpected fragments:

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Q. How to design structure-activity relationship (SAR) studies for indole-based analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products